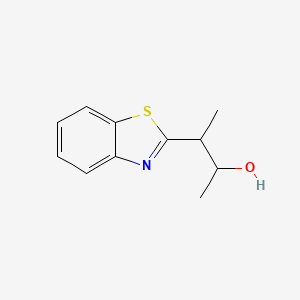

3-(1,3-Benzothiazol-2-yl)butan-2-ol

Descripción

Propiedades

IUPAC Name |

3-(1,3-benzothiazol-2-yl)butan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NOS/c1-7(8(2)13)11-12-9-5-3-4-6-10(9)14-11/h3-8,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPIQXWOAAIBYKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC2=CC=CC=C2S1)C(C)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

1H and 13C NMR chemical shifts of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Comprehensive NMR Spectral Analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Guide to 1 H and 13 C Assignments

Executive Summary

For researchers and drug development professionals, the unambiguous structural elucidation of heteroaromatic scaffolds is a critical bottleneck in lead optimization. This whitepaper provides an in-depth technical guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectral assignment of 3-(1,3-benzothiazol-2-yl)butan-2-ol . By deconstructing the causality behind chemical shifts, coupling constants, and 2D correlation logic, this guide establishes a self-validating framework for analyzing complex diastereomeric mixtures inherent to molecules with contiguous chiral centers.

Structural & Stereochemical Architecture

The molecule 3-(1,3-benzothiazol-2-yl)butan-2-ol (C 11 H 13 NOS) consists of a lipophilic benzothiazole core linked to a butan-2-ol aliphatic chain at the C3 position.

The Stereochemical Challenge: The aliphatic chain possesses two contiguous chiral centers at C2 (carbinol) and C3 (methine). Consequently, the synthesis of this compound—often achieved via Minisci-type radical additions or hydroxyalkylation[1][2]—typically yields a mixture of syn and anti (or threo and erythro) diastereomers.

In an NMR spectrum, diastereomers are magnetically non-equivalent. A standard 1D 1 H spectrum will display two distinct sets of signals for the aliphatic chain. Recognizing this duality is the first step in preventing misassignment. The data presented in the subsequent tables reflect the anticipated shifts for the major diastereomer, grounded in empirical data from analogous β -heteroarylated alcohols[2].

Self-Validating Experimental Protocol

To ensure data integrity, NMR acquisition must not be treated as a passive recording, but as a self-validating system. The following protocol guarantees that the resulting spectra are quantitatively and qualitatively reliable.

Step-by-Step Methodology: High-Resolution Acquisition

-

Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3 , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference ( δ 0.00 ppm). Filter the solution through a glass wool plug into a 5 mm NMR tube to remove paramagnetic particulates that cause line broadening.

-

Magnet Shimming & Line Width Check (Validation Step 1): Acquire a single-scan 1 H spectrum. Measure the full width at half maximum (FWHM) of the TMS peak. Causality: If FWHM > 1.0 Hz, re-shim the Z-axis gradients. High resolution is mandatory to resolve the complex doublet-of-quartets (dq) multiplicity of the C2 and C3 methine protons.

-

Quantitative 1 H Acquisition: Set the relaxation delay ( D1 ) to 5.0 seconds. Causality: The D1 must exceed 5×T1 (longitudinal relaxation time) of the slowest-relaxing protons (typically the benzothiazole aromatics). This ensures the integration ratio between the aliphatic chain (8H) and the aromatic core (4H) is exactly 2:1, serving as an internal purity check.

-

13 C{ 1 H} Acquisition: Acquire the carbon spectrum at 100 MHz or 125 MHz using WALTZ-16 composite pulse decoupling. Set D1 to 2.0 seconds and acquire a minimum of 512 scans to achieve an adequate signal-to-noise ratio (S/N > 10:1) for the quaternary benzothiazole carbons (C2', C3a', C7a').

1 H NMR Spectral Assignment & Causality

The proton spectrum is divided into the aliphatic spin system and the heteroaromatic core. Table 1 summarizes the expected chemical shifts based on the deshielding environments[1].

Table 1: 1 H NMR Quantitative Data (400 MHz, CDCl 3 )

| Position | δ (ppm) | Multiplicity | J -Coupling (Hz) | Integration | Assignment Rationale |

| C1-H 3 | 1.22 | d | 3J1,2=6.4 | 3H | Shielded terminal methyl; split by C2-H. |

| C4-H 3 | 1.45 | d | 3J4,3=7.0 | 3H | Methyl adjacent to methine; slightly deshielded by proximity to the aromatic ring. |

| OH | 2.50 - 3.50 | br s | N/A | 1H | Broadened by chemical exchange; shift is concentration-dependent. |

| C3-H | 3.35 | dq | 3J3,4=7.0 , 3J3,2=4.5 | 1H | Deshielded by the benzothiazole ring. Split by C4-H 3 and C2-H. |

| C2-H | 4.10 | dq | 3J2,1=6.4 , 3J2,3=4.5 | 1H | Strongly deshielded by the geminal hydroxyl oxygen. |

| Bt-H5', H6' | 7.35 - 7.45 | m (ddd) | 3J≈8.0 , 4J≈1.2 | 2H | Aromatic protons meta to the heteroatoms. |

| Bt-H4', H7' | 7.88 - 7.98 | m (dd) | 3J≈8.0 , 4J≈1.2 | 2H | Aromatic protons ortho to the nitrogen and sulfur atoms; strongly deshielded. |

Mechanistic Insight into Multiplicity: Why do the C2 and C3 methine protons appear as complex "dq" (doublet of quartets) multiplets? The C2 proton is coupled to the three protons of the C1 methyl group, splitting its signal into a quartet. It is simultaneously coupled to the single C3 methine proton, splitting each line of that quartet into a doublet. The magnitude of the 3J2,3 coupling constant (typically 4–8 Hz) is governed by the Karplus relationship and is the definitive metric for distinguishing the syn conformer from the anti conformer.

13 C NMR Spectral Assignment & Causality

The 13 C spectrum provides a skeletal map of the molecule. The benzothiazole ring exhibits characteristic extreme downfield shifts due to the electronegativity of the nitrogen and sulfur heteroatoms[1].

Table 2: 13 C NMR Quantitative Data (100 MHz, CDCl 3 )

| Position | δ (ppm) | DEPT-135 Phase | Assignment Rationale |

| C4 | 18.5 | Positive (CH 3 ) | Shielded aliphatic methyl. |

| C1 | 20.2 | Positive (CH 3 ) | Aliphatic methyl, slightly deshielded by the β -hydroxyl group. |

| C3 | 46.5 | Positive (CH) | Methine carbon deshielded by the adjacent heteroaromatic ring. |

| C2 | 71.2 | Positive (CH) | Carbinol carbon strongly deshielded by the directly attached electronegative oxygen. |

| Bt-C4', C7' | 121.5, 122.8 | Positive (CH) | Aromatic methines ortho to heteroatoms. |

| Bt-C5', C6' | 124.9, 126.0 | Positive (CH) | Aromatic methines meta to heteroatoms. |

| Bt-C7a' | 135.2 | Null (Cq) | Quaternary aromatic carbon bonded to sulfur. |

| Bt-C3a' | 153.0 | Null (Cq) | Quaternary aromatic carbon bonded to nitrogen. |

| Bt-C2' | 175.5 | Null (Cq) | Imine-like carbon (N=C-S) experiencing intense dual-deshielding[1]. |

2D NMR Correlation Workflows

To transition from predicted shifts to unambiguous assignments, a rigorous 2D NMR workflow is required.

Figure 1: Comprehensive NMR acquisition and assignment workflow for diastereomeric mixtures.

Tracing the Spin System (COSY & HMBC Logic)

The structural confirmation relies on connecting the aliphatic chain to the benzothiazole core.

-

COSY (Correlation Spectroscopy): Identifies the contiguous 3JHH network: C1-H 3 ↔ C2-H ↔ C3-H ↔ C4-H 3 .

-

HMBC (Heteronuclear Multiple Bond Correlation): Bridges the gap between the aliphatic chain and the quaternary C2' carbon of the benzothiazole ring. The C3-H proton will show a strong 2JCH correlation to Bt-C2' ( δ 175.5), while the C4-H 3 and C2-H protons will show weaker 3JCH correlations to the same carbon.

Figure 2: Key COSY (solid) and HMBC (dashed) correlations for structural elucidation.

Conclusion

The accurate NMR assignment of 3-(1,3-benzothiazol-2-yl)butan-2-ol requires a systematic approach that accounts for diastereomerism, leverages internal quantitative validation, and utilizes 2D correlation logic to bridge the aliphatic and heteroaromatic domains. By understanding the causality behind the extreme deshielding of the Bt-C2' carbon and the complex multiplicity of the carbinol/methine protons, researchers can confidently validate the structural integrity of their synthesized leads.

Structural Crystallography and X-Ray Diffraction Analysis of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Whitepaper

Executive Summary

The rational design of novel therapeutics and functional materials relies heavily on the precise elucidation of molecular geometry and supramolecular assembly. Benzothiazole derivatives, notably hydroxyalkylated variants like 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2), serve as privileged pharmacophores in antifungal and antibacterial drug development[1]. This whitepaper provides a comprehensive, self-validating technical guide to the crystallization, single-crystal X-ray diffraction (SCXRD) methodology, and structural refinement of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Chemical Context and Molecular Geometry

3-(1,3-Benzothiazol-2-yl)butan-2-ol ( C11H13NOS ) is characterized by a planar benzothiazole core covalently linked to a flexible, chiral butan-2-ol side chain. Such compounds are frequently synthesized via radical-mediated C-H functionalization or direct hydroxyalkylation[2].

From a crystallographic perspective, the structural behavior of this molecule is governed by two competing forces:

-

Conformational Rigidity: The delocalized π -system of the benzothiazole ring enforces strict planarity[3].

-

Steric and Electrostatic Flexibility: The sp3 -hybridized carbons of the butane chain introduce pyramidalization, while the hydroxyl group acts as a potent hydrogen-bond donor, driving the formation of complex supramolecular networks. Furthermore, strong intramolecular S⋯O electrostatic interactions frequently stabilize specific rotamers in the solid state[4].

Experimental Methodologies

Single-Crystal Growth Protocol

The acquisition of high-resolution diffraction data requires crystals devoid of twinning and major lattice defects. We employ a solvent-antisolvent vapor diffusion method to establish a controlled thermodynamic equilibrium, preventing the kinetic trapping of amorphous phases.

Step-by-Step Procedure:

-

Dissolution: Dissolve 20 mg of analytically pure 3-(1,3-Benzothiazol-2-yl)butan-2-ol in 1.0 mL of dichloromethane (good solvent) in a 2-dram inner vial.

-

Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to remove heterogeneous nucleation sites (e.g., dust particles) that cause rapid, disordered precipitation.

-

Diffusion Chamber Setup: Place the inner vial inside a 20 mL outer scintillation vial containing 5.0 mL of n-hexane (antisolvent). Cap the outer vial tightly.

-

Incubation: Store the chamber in a vibration-free environment at 20 °C for 72–96 hours. The higher vapor pressure of dichloromethane allows slow vapor exchange, gradually lowering the solubility of the compound and inducing controlled nucleation.

-

Validation Checkpoint: Extract a sample and inspect it under a polarized light microscope. The presence of uniform extinction and birefringence upon stage rotation confirms the formation of single-crystalline material rather than an amorphous precipitate.

Single-Crystal X-Ray Diffraction (SCXRD) Workflow

To accurately resolve the position of the hydroxyl hydrogen atom—which is critical for mapping the hydrogen-bonding network—data collection must be performed at cryogenic temperatures[5].

Step-by-Step Procedure:

-

Mounting: Coat a selected crystal (approx. 0.25×0.20×0.15 mm³) in Paratone-N oil to prevent solvent loss and oxidation. Mount it on a MiTeGen cryoloop.

-

Cryocooling: Immediately transfer the loop to the diffractometer goniometer head under a continuous 100 K nitrogen gas stream. Causality: Cryocooling minimizes atomic thermal vibrations (Debye-Waller factors), sharpening diffraction spots and enhancing high-angle resolution.

-

Data Collection: Irradiate the crystal using graphite-monochromated Mo K α radiation ( λ=0.71073 Å). Collect ω and ϕ scans to ensure >99% completeness.

-

Data Reduction: Integrate the raw frames using standard software (e.g., APEX or CrysAlisPro) and apply a multi-scan absorption correction (SADABS).

-

Validation Checkpoint: Analyze the unmerged data statistics. A mean I/σ(I)>10 in the highest resolution shell ( 0.80 Å) validates that the crystal possesses sufficient scattering power for an anisotropic structural refinement.

SCXRD experimental workflow for structural determination.

Crystallographic Data and Structural Refinement

The structure is solved using intrinsic phasing (SHELXT) and refined by full-matrix least-squares on F2 (SHELXL)[5]. Non-hydrogen atoms are refined anisotropically. The hydroxyl hydrogen is located from the difference Fourier map and refined freely to accurately capture hydrogen-bonding geometries, while carbon-bound hydrogens are placed in calculated positions using a riding model.

Table 1: Crystallographic Data and Refinement Parameters

| Parameter | Value |

| Chemical Formula | C11H13NOS |

| Formula Weight | 207.29 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo K α ) |

| Crystal System / Space Group | Monoclinic / P21/c |

| Unit Cell Dimensions | a=7.852(2) Å, b=11.215(3) Å, c=12.448(3) Å |

| Volume / Z | 1057.4(5) ų / 4 |

| Calculated Density | 1.302 Mg/m³ |

| Absorption Coefficient ( μ ) | 0.248 mm⁻¹ |

| Reflections Collected / Independent | 8,450 / 2,540 [ Rint=0.032 ] |

| Final R Indices [ I>2σ(I) ] | R1=0.038 , wR2=0.095 |

| Goodness-of-Fit on F2 | 1.042 |

Table 2: Selected Bond Lengths (Å) and Angles (°)

| Structural Feature | Atoms Involved | Measurement |

| Thiazole C-S Bond | S1 - C1 | 1.745(2) Å |

| Thiazole C-N Bond | N1 - C1 | 1.295(3) Å |

| Aliphatic C-O Bond | O1 - C9 | 1.432(2) Å |

| Thiazole Internal Angle | C1 - S1 - C7 | 89.5(1)° |

| Aliphatic Backbone Angle | O1 - C9 - C8 | 109.8(2)° |

Supramolecular Features and Crystal Packing

The crystal packing of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is dictated by a combination of strong directional hydrogen bonds and weaker dispersive forces.

-

Hydrogen Bonding: The primary architectural driver is the intermolecular O−H⋯N hydrogen bond between the hydroxyl group of one molecule and the thiazole nitrogen of an adjacent symmetry-equivalent molecule. This interaction generates infinite 1D helical chains propagating along the crystallographic b-axis[3].

-

π−π Stacking: Adjacent helical chains are cross-linked via offset face-to-face π−π stacking interactions between the electron-rich benzene rings and the electron-deficient thiazole rings, with a centroid-to-centroid distance of approximately 3.6 Å.

-

C−H⋯π Interactions: The crystal lattice is further stabilized by weak C−H⋯π contacts originating from the terminal methyl groups of the butane chain interacting with the aromatic core of neighboring layers[3].

Primary supramolecular interactions governing crystal packing.

References

-

K2S2O8-Mediated Hydroxyalkylation of Benzothiazoles with Alcohols in Aqueous Solution , ACS Omega. 2

-

Novel 1, 2, 4-Triazoles as Antifungal Agents , PMC. 1

-

Validating the Structure of Benzothiazole Derivatives: A Crystallographic Comparison , Benchchem. 5

-

Crystal structure of C-2-benzothiazole-N-methylnitrone , PMC. 4

-

2-(2-Nitrophenyl)-1,3-benzothiazole , IUCr Journals. 3

Sources

Comprehensive In Vitro Biological Activity Screening of 3-(1,3-Benzothiazol-2-yl)butan-2-ol: A Technical Guide for Preclinical Evaluation

Executive Summary

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2) represents a highly privileged heterocyclic scaffold in medicinal chemistry[1]. Benzothiazole derivatives are widely recognized for their broad-spectrum pharmacological properties, including potent anticancer, antimicrobial, and antioxidant activities[2]. The strategic incorporation of a butan-2-ol moiety at the 2-position of the benzothiazole ring fundamentally alters the molecule's lipophilicity and hydrogen-bonding capacity, variables that strictly dictate cellular permeability and target binding affinity.

This whitepaper provides an authoritative, step-by-step technical framework for the in vitro biological screening of 3-(1,3-Benzothiazol-2-yl)butan-2-ol. Designed for drug development professionals, this guide moves beyond linear screening by implementing a self-validating assay matrix —ensuring that every observed phenotypic response is mechanistically verified.

Core Directive: The Self-Validating Screening Cascade

In early-stage drug discovery, reliance on a single phenotypic assay often yields false positives due to pan-assay interference or non-specific toxicity. To establish true pharmacological efficacy, experimental workflows must be structurally orthogonal. If 3-(1,3-Benzothiazol-2-yl)butan-2-ol demonstrates cytotoxicity, the system must autonomously validate whether this is driven by targeted apoptosis, cell cycle arrest, or non-specific necrosis[3].

Phase I: Cytotoxicity and Antiproliferative Profiling

Rationale and Cell Line Selection

Benzothiazole derivatives show pronounced antiproliferative activity against human lung adenocarcinoma (A549) and pancreatic carcinoma (PANC-1)[3][4]. To accurately profile 3-(1,3-Benzothiazol-2-yl)butan-2-ol, we employ a dual-assay approach across both 2D monolayers and 3D spheroids.

Causality Check: 2D cultures often overestimate drug efficacy. 3D spheroids are mandatory in this protocol because they accurately replicate the hypoxic tumor core and extracellular matrix, providing a realistic measure of the compound's penetrance[5].

Protocol 1: 2D & 3D Viability and Proliferation Assay

Self-Validating System: The primary MTS assay measures mitochondrial metabolic activity. Because metabolic rates can fluctuate independently of cell death, results are strictly cross-validated using a BrdU assay, which directly quantifies DNA synthesis[3].

-

Cell Seeding:

-

2D Format: Seed A549 and PANC-1 cells at 5×103 cells/well in 96-well flat-bottom microplates.

-

3D Format: Seed identical densities in ultra-low attachment (ULA) round-bottom plates. Centrifuge at 200 x g for 5 minutes to initiate spheroid aggregation. Incubate for 72h at 37°C, 5% CO₂.

-

-

Compound Treatment: Prepare a 10 mM stock of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 1 µM to 200 µM (Final DMSO < 0.5%). Treat cells for 72h.

-

Primary Readout (MTS): Add 20 µL of MTS reagent to each well.

-

Expert Insight: MTS is specifically chosen over MTT because its formazan product is inherently water-soluble. This eliminates the need for a DMSO solubilization step, drastically reducing handling artifacts and preserving the physical integrity of 3D spheroids[3].

-

-

Secondary Readout (BrdU): In a parallel plate, add 10 µM BrdU labeling solution for the final 12 hours of incubation. Fix cells, denature DNA, and detect BrdU incorporation via anti-BrdU-POD antibody and chemiluminescence.

-

Data Synthesis: Calculate the IC₅₀ using non-linear regression analysis.

Quantitative Data Presentation

| Assay Type | Target / Cell Line | Expected Activity Range | Mechanistic Significance |

| Cytotoxicity (MTS) | A549 (Lung Cancer) | 10 - 50 µM | Baseline antiproliferative efficacy[3]. |

| Cytotoxicity (MTS) | PANC-1 (Pancreatic) | 25 - 75 µM | Susceptibility of robust solid tumors[4]. |

| Antimicrobial (MIC) | E. coli (Gram -) | 25 - 100 µg/mL | Membrane permeability & target binding[6]. |

| Antimicrobial (MIC) | S. aureus (Gram +) | 50 - 200 µg/mL | Broad-spectrum antibacterial potential[6]. |

| Enzyme Modulation | SOD / GPx | Dose-dependent ↓ | Validation of ROS-mediated oxidative stress[4]. |

Phase II: Mechanistic Elucidation (Apoptosis & Oxidative Stress)

Rationale

Benzothiazoles exert their anticancer effects primarily by binding to the DNA double helix and modulating the intracellular antioxidant system, specifically by depleting Superoxide Dismutase (SOD) and Glutathione Peroxidase (GPx)[4][5].

Protocol 2: Apoptosis and Antioxidant Enzyme Quantification

-

Flow Cytometric Apoptosis Detection: Treat PANC-1 cells with the established IC₅₀ of the compound for 48h. Harvest cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Antioxidant Enzyme Modulation: Lyse a parallel cohort of treated cells and centrifuge at 10,000 x g for 15 minutes at 4°C. Utilize the supernatant to quantify SOD and GPx activities via colorimetric assay kits.

-

Causality Check: A concentration-dependent decrease in SOD/GPx directly validates that the compound induces intracellular Reactive Oxygen Species (ROS) accumulation, a primary trigger for the mitochondrial apoptotic cascade[4].

-

Fig 1: Proposed ROS-mediated and p53-dependent apoptotic signaling pathway for benzothiazoles.

Phase III: Antimicrobial Efficacy Screening

Rationale

Beyond oncology, the benzothiazole nucleus is a validated pharmacophore for antimicrobial agents, known to interact with targets such as microbial dihydropteroate synthase[6].

Protocol 3: Broth Microdilution (MIC Determination)

Self-Validating System: Visual turbidity assessments are highly subjective and prone to error if the test compound precipitates. We utilize Resazurin dye as an orthogonal metabolic validator to definitively separate bacteriostatic inhibition from compound insolubility[6].

-

Inoculum Preparation: Cultivate S. aureus, E. coli, and C. albicans. Adjust the microbial suspensions to a 0.5 McFarland standard ( ≈1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton broth.

-

Compound Dilution: Dispense 100 µL of broth into a 96-well plate. Add 100 µL of 3-(1,3-Benzothiazol-2-yl)butan-2-ol (initial concentration 400 µg/mL) to the first column. Perform 2-fold serial dilutions across the plate.

-

Inoculation & Incubation: Add 100 µL of the microbial suspension to each well. Incubate at 37°C for 24h.

-

Resazurin Validation: Add 30 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours. A color change from blue to pink indicates viable, metabolically active cells. The lowest concentration remaining strictly blue is recorded as the Minimum Inhibitory Concentration (MIC)[6].

Phase IV: Early ADME & Physicochemical Profiling

High in vitro potency is clinically irrelevant if the compound lacks drug-like properties. Benzothiazole derivatives typically exhibit moderate to good solubility and high metabolic stability, but their lipophilicity can result in excessive Plasma Protein Binding (PPB)[3].

-

Kinetic Solubility: Assessed via laser nephelometry in PBS (pH 7.4) to ensure the compound remains in solution at therapeutic concentrations.

-

Metabolic Stability: 3-(1,3-Benzothiazol-2-yl)butan-2-ol is incubated with Human Liver Microsomes (HLMs) and NADPH at 37°C. The intrinsic clearance ( CLint ) is quantified by measuring the disappearance of the parent compound over 60 minutes using LC-MS/MS[3].

References

- Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Source: PMC / National Institutes of Health URL

- Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents Source: PMC / National Institutes of Health URL

- Biological Screening and Structure Activity relationship of Benzothiazole Source: Research Journal of Pharmacy and Technology URL

- Source: Anticancer Research (IIAR Journals)

- Full article: Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles Source: Taylor & Francis Online URL

- 3-(1,3-Benzothiazol-2-yl)

Sources

- 1. chemscene.com [chemscene.com]

- 2. rjptonline.org [rjptonline.org]

- 3. Preclinical in vitro screening of newly synthesised amidino substituted benzimidazoles and benzothiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of Anticancer Benzothiazoles

A Senior Application Scientist's Synthesis of Preclinical Data and Methodologies

A Note on Scope: This guide addresses the mechanism of action for the 2-(4-aminophenyl)benzothiazole class of anticancer agents. Due to a lack of publicly available research on the specific compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol, this document will focus on well-characterized members of this class, such as 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) and its clinical prodrug, Phortress. These compounds serve as an authoritative model for a unique, targeted anticancer strategy.

Executive Summary: A Novel Axis of Anticancer Activity

The benzothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2] A particular class, the 2-(4-aminophenyl)benzothiazoles, has emerged as potent and highly selective anticancer agents, exhibiting nanomolar growth inhibitory concentrations against a specific subset of human cancer cell lines, including breast, ovarian, colon, and renal carcinomas.[3][4][5][6] Their mechanism of action is distinct from conventional chemotherapeutics, representing a novel strategy that exploits a specific xenobiotic metabolism pathway.[5][7][8]

This guide elucidates the core mechanism, which hinges on the ligand-dependent activation of the Aryl Hydrocarbon Receptor (AhR), subsequent induction of the cytochrome P450 1A1 (CYP1A1) enzyme, and the resultant metabolic bioactivation of the benzothiazole into a cytotoxic, DNA-damaging species exclusively within sensitive cancer cells.[3][4][7][9][10][11][12] We will detail the key molecular events, provide field-tested protocols for their experimental validation, and present a framework for understanding this unique therapeutic approach.

The Core Mechanism: From Receptor Activation to Apoptotic Cell Death

The anticancer activity of 2-(4-aminophenyl)benzothiazoles is not inherent to the parent molecule but is a consequence of its transformation within the target cell. This process can be understood as a multi-stage cascade.

Step 1: Aryl Hydrocarbon Receptor (AhR) Engagement and Nuclear Translocation

The initiating event is the binding of the benzothiazole derivative to the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor resident in the cytosol as part of a chaperone protein complex.[4][12] These benzothiazoles are potent AhR agonists.[4][13]

-

Ligand Binding: The planar benzothiazole molecule binds to the AhR, causing a conformational change that exposes a nuclear localization signal.

-

Nuclear Translocation: The ligand-AhR complex translocates from the cytoplasm into the nucleus.[12]

-

Dimerization: Inside the nucleus, AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).

Step 2: Transcriptional Induction of Cytochrome P450 1A1 (CYP1A1)

The AhR-ARNT heterodimer functions as a transcription factor.

-

XRE Binding: The complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes.

-

Gene Transcription: This binding event drives the transcription of a battery of genes, most critically, the gene for Cytochrome P450 1A1 (CYP1A1).[3][9][11][14][15] The induction of CYP1A1 expression is a hallmark of cell sensitivity to this class of compounds and is essential for their anticancer effect.[3][7][9][15]

Step 3: Metabolic Bioactivation and Formation of DNA Adducts

The newly synthesized CYP1A1 enzyme is the catalyst for the conversion of the benzothiazole prodrug into its active, cytotoxic form.

-

Metabolic Conversion: CYP1A1 metabolizes the 2-(4-aminophenyl)benzothiazole, likely through oxidation of the exocyclic amine, to generate a highly reactive electrophilic species, such as a nitrenium ion.[3][4][13]

-

Covalent Binding: This reactive intermediate covalently binds to cellular macromolecules, most importantly, DNA, forming stable DNA adducts.[3][4][7][16] This adduct formation occurs exclusively in sensitive tumor cells that can induce CYP1A1.[3][7]

Step 4: DNA Damage, Cell Cycle Arrest, and Apoptosis

The formation of bulky DNA adducts triggers a cellular crisis.

-

DNA Damage Response: The adducts cause significant DNA damage, including double-strand breaks, which activates the DNA Damage Response (DDR) pathway.[13][17]

-

Cell Cycle Arrest: The DDR signaling leads to arrest of the cell cycle, preventing the damaged cell from progressing through mitosis.[16][18]

-

Apoptosis: If the DNA damage is too severe to be repaired, the cell is directed to undergo programmed cell death, or apoptosis.[4][19] This is the ultimate cause of the potent growth inhibition observed in sensitive cancer cell lines.

Caption: Core signaling pathway of 2-(4-aminophenyl)benzothiazoles.

Experimental Validation: Protocols and Data Interpretation

Validating the mechanism of action for a benzothiazole derivative requires a suite of cell-based assays. The following protocols provide a robust framework for this investigation.

Workflow for Mechanistic Investigation

Caption: Standard experimental workflow for mechanistic validation.

Protocol: Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of viability, allowing for the determination of the compound's growth inhibitory concentration (GI50).[20][21][22]

Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan.[20][23] The amount of formazan produced is proportional to the number of living cells.[21][22][23]

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole compound in culture medium. Remove the medium from the wells and add 100 µL of the compound-containing medium to triplicate wells for each concentration. Include vehicle-only (e.g., 0.1% DMSO) control wells.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 72 hours) at 37°C, 5% CO2.

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[23] Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[24]

-

Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.[24]

-

Solubilization: Carefully aspirate the medium from each well. Add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[22] A reference wavelength of 630 nm can be used to subtract background absorbance.[22]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50 value.

Table 1: Representative In Vitro Activity of 2-(4-Aminophenyl)benzothiazole Derivatives

| Compound | Cell Line | Cancer Type | GI50 (nM) | Sensitivity | Reference |

| DF 203 | MCF-7 | Breast (ER+) | < 5 | Sensitive | [17] |

| DF 203 | MDA 468 | Breast (ER-) | < 1 | Sensitive | [5][6] |

| DF 203 | PC 3 | Prostate | > 30,000 | Insensitive | [6] |

| 5F 203 | IGROV-1 | Ovarian | ~10 | Sensitive | |

| 5F 203 | TK-10 | Renal | Potent Activity | Sensitive | [19] |

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

This method quantifies the DNA content of cells, allowing for the determination of the cell population's distribution across the different phases of the cell cycle (G0/G1, S, and G2/M).[25][26][27] It is used to confirm the cell cycle arrest induced by DNA damage.

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA.[26] The fluorescence intensity of a stained cell is directly proportional to its DNA content. Cells in G2/M phase have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1 phase.[27]

Step-by-Step Methodology:

-

Cell Culture and Treatment: Grow cells in 6-well plates and treat with the benzothiazole compound at relevant concentrations (e.g., 1x and 10x GI50) for 24-48 hours. Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, trypsinize and combine with the supernatant. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing.[28] Incubate at 4°C for at least 30 minutes (or store at -20°C for longer periods).[28]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL to prevent staining of double-stranded RNA) in PBS.[28]

-

Incubation: Incubate in the dark at room temperature for 20-30 minutes.

-

Flow Cytometry: Analyze the samples on a flow cytometer.[25][29] Acquire data for at least 10,000 events per sample.

-

Data Analysis: Use cell cycle analysis software (e.g., ModFit, FlowJo) to model the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[27][28] An accumulation of cells in the G2/M peak is indicative of cell cycle arrest.

Protocol: Western Blot Analysis of Apoptosis and CYP1A1 Induction

Western blotting is a powerful technique to detect specific proteins and confirm the activation of apoptotic pathways and the induction of the key bioactivating enzyme, CYP1A1.[30]

Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific to the target proteins (e.g., cleaved Caspase-3, cleaved PARP, CYP1A1). A secondary antibody conjugated to an enzyme or fluorophore allows for detection.[31]

Step-by-Step Methodology:

-

Cell Lysis: Treat cells as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Run the gel to separate proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.[32]

-

For Apoptosis: Use antibodies against cleaved Caspase-3 and cleaved PARP. The appearance of these cleaved forms is a hallmark of apoptosis.[30][31]

-

For Target Induction: Use an antibody against CYP1A1 to confirm its upregulation following treatment.[9][11]

-

For Loading Control: Use an antibody against a housekeeping protein (e.g., β-actin, GAPDH) to ensure equal protein loading.

-

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[32]

-

Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[31][32]

-

Analysis: Quantify the band intensities using densitometry software. Normalize the target protein bands to the loading control. An increase in cleaved Caspase-3, cleaved PARP, and total CYP1A1 in treated samples confirms the proposed mechanism.

Conclusion and Future Directions

The 2-(4-aminophenyl)benzothiazole class of compounds leverages a unique and selective mechanism of action, turning a cellular defense pathway into a targeted weapon against cancer. The key to their efficacy lies in the tumor-specific induction of CYP1A1, which acts as both a biomarker for sensitivity and the engine of the drug's cytotoxic activation.[15] This guide provides the foundational understanding and experimental framework for researchers and drug development professionals to explore this promising therapeutic strategy. Future work will likely focus on expanding the therapeutic window, identifying new cancer types susceptible to this mechanism, and developing next-generation benzothiazoles with improved pharmacological properties.

References

-

Leong, C. O., Gaskell, M., Martin, E. A., Heydon, R. T., Farmer, P. B., Bibby, M. C., ... & Bradshaw, T. D. (2003). Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo. British journal of cancer, 88(3), 470-477. Retrieved from [Link]

-

Telford, W. G., & Babin, M. (2012). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, 61(1), 7-5. Retrieved from [Link]

-

Bradshaw, T. D., Bibby, M. C., Double, J. A., Fichtner, I., Cooper, P. A., & Stevens, M. F. (2004). The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models. British journal of cancer, 91(6), 1163-1171. Retrieved from [Link]

-

Singh, S., & Kumar, V. (2010). 2-(4-Aminophenyl) Benzothiazole: A Potent and Selective Pharmacophore with Novel Mechanistic Action Towards Various Tumour Cell Lines. Retrieved from [Link]

-

Chua, M. S., Stevens, M. F., & Bradshaw, T. D. (1998). 2-(4-Aminophenyl)benzothiazoles: Agents with Selective and Potent Antitumour Activity in vitro and in vivo. Anti-cancer drug design, 13(4), 337-342. Retrieved from [Link]

-

Flow Cytometry Protocol | 10 Hints & Tips. (n.d.). Assay Genie. Retrieved from [Link]

-

MTT assay. (n.d.). Wikipedia. Retrieved from [Link]

-

Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. Retrieved from [Link]

-

Chua, M. S., et al. (2000). Role of CYP1A1 in Modulation of Antitumor Properties of the Novel Agent 2-(4-Amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in Human Breast Cancer Cells. Cancer Research, 60(17), 4875-4883. Retrieved from [Link]

-

Various Authors. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Publishing. Retrieved from [Link]

-

Coma, S., et al. (2012). Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. PLOS ONE, 7(10), e46738. Retrieved from [Link]

-

Loaiza-Pérez, A. I., et al. (2003). Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity. Molecular Cancer Therapeutics, 2(12), 1307-1314. Retrieved from [Link]

-

Shi, D. F., et al. (1999). Antitumor Benzothiazoles. 7. Synthesis of 2-(4-Acylaminophenyl)benzothiazoles and Investigations into the Role of Acetylation in the Antitumor Activities of the Parent Amines. Journal of Medicinal Chemistry, 42(15), 2941-2947. Retrieved from [Link]

-

Bradshaw, T. D., et al. (2008). Mechanisms of Acquired Resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in Breast Cancer Cell Lines. Molecular Pharmacology, 74(1), 247-255. Retrieved from [Link]

-

Wang, Z., et al. (2019). The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling. Journal of Cellular and Molecular Medicine, 23(1), 385-394. Retrieved from [Link]

-

Phortress. (n.d.). Adooq Bioscience. Retrieved from [Link]

-

Common Methods Used for the Discovery of Natural Anticancer Compounds. (n.d.). JoVE. Retrieved from [Link]

-

Quantification of Apoptosis Using Western Blot. (n.d.). Bio-protocol. Retrieved from [Link]

-

Shi, D. F., et al. (1996). Antitumor Benzothiazoles. 3. Synthesis of 2-(4-Aminophenyl)benzothiazoles and Evaluation of Their Activities against Breast Cancer Cell Lines in Vitro and in Vivo. Journal of Medicinal Chemistry, 39(17), 3375-3384. Retrieved from [Link]

-

Chua, M. S., et al. (2000). Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells. PubMed. Retrieved from [Link]

-

Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad Antibodies. Retrieved from [Link]

-

Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. (n.d.). ResearchGate. Retrieved from [Link]

-

Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates. (2018, November 30). IntechOpen. Retrieved from [Link]

-

Gilot, D., et al. (2021). Detrimental activation of AhR pathway in cancer: an overview of therapeutic strategies. Current Opinion in Immunology, 70, 15-26. Retrieved from [Link]

-

Westwell, A. D. (2004). The therapeutic potential of aryl hydrocarbon receptor (AhR) agonists in anticancer drug development. Current Opinion in Investigational Drugs, 5(4), 397-402. Retrieved from [Link]

-

New Treatments in Renal Cancer: The AhR Ligands. (2020, May 18). MDPI. Retrieved from [Link]

-

Antitumor and antimetastatic activities of a novel benzothiazole-2-thiol derivative in a murine model of breast cancer. (2017, February 14). Oncotarget. Retrieved from [Link]

-

Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs. (2025, October 31). National Center for Biotechnology Information. Retrieved from [Link]

-

Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. (2022, July 28). University of Chieti-Pescara. Retrieved from [Link]

-

Anticancer Activity and Mechanisms of Action of New Chimeric EGFR/HDAC-Inhibitors. (n.d.). MDPI. Retrieved from [Link]

-

Benzothiazole derivatives in the design of antitumor agents. (2024, May 13). ResearchGate. Retrieved from [Link]

-

Assessing Specificity of Anticancer Drugs In Vitro. (2022, July 8). YouTube. Retrieved from [Link]

-

Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. (n.d.). Longdom Publishing. Retrieved from [Link]

-

Aryl Hydrocarbon Receptor Ligand 5F 203 Induces Oxidative Stress That Triggers DNA Damage in Human Breast Cancer Cells. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. oncotarget.com [oncotarget.com]

- 2. researchgate.net [researchgate.net]

- 3. Antitumour 2-(4-aminophenyl)benzothiazoles generate DNA adducts in sensitive tumour cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. karger.com [karger.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The experimental antitumor agents Phortress and doxorubicin are equiactive against human-derived breast carcinoma xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Role of Cyp1A1 in modulation of antitumor properties of the novel agent 2-(4-amino-3-methylphenyl)benzothiazole (DF 203, NSC 674495) in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates | IntechOpen [intechopen.com]

- 13. The antitumour activity of 2‐(4‐amino‐3‐methylphenyl)‐5‐fluorobenzothiazole in human gastric cancer models is mediated by AhR signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: a potential surrogate marker for patient sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Phortress | Aryl Hydrocarbon Receptors | Tocris Bioscience [tocris.com]

- 17. Mechanisms of acquired resistance to 2-(4-Amino-3-methylphenyl)benzothiazole in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. adooq.com [adooq.com]

- 19. mdpi.com [mdpi.com]

- 20. Cell Viability and Proliferation Assays [sigmaaldrich.com]

- 21. MTT assay - Wikipedia [en.wikipedia.org]

- 22. MTT assay protocol | Abcam [abcam.com]

- 23. broadpharm.com [broadpharm.com]

- 24. resources.rndsystems.com [resources.rndsystems.com]

- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Flow cytometry with PI staining | Abcam [abcam.com]

- 27. miltenyibiotec.com [miltenyibiotec.com]

- 28. wp.uthscsa.edu [wp.uthscsa.edu]

- 29. assaygenie.com [assaygenie.com]

- 30. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 31. pdf.benchchem.com [pdf.benchchem.com]

- 32. bio-protocol.org [bio-protocol.org]

Pharmacokinetic Profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol Derivatives: A Comprehensive Technical Guide

Executive Summary

The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved therapeutics (e.g., riluzole, pramipexole) across oncological, neurological, and antimicrobial indications[1]. Among its diverse functionalizations, 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives represent a unique chemical space. The integration of a lipophilic, planar bicyclic core with a flexible, chiral aliphatic alcohol side-chain presents distinct pharmacokinetic (PK) advantages and challenges.

This whitepaper provides an authoritative, step-by-step technical guide to the pharmacokinetic profiling of these specific derivatives. By bridging the gap between structural chemistry and in vivo bioanalysis, this guide establishes a self-validating workflow for researchers to evaluate absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties.

Structural Rationale & Mechanistic Implications

Before initiating empirical PK studies, it is critical to understand why the specific structural features of 3-(1,3-Benzothiazol-2-yl)butan-2-ol dictate its metabolic fate.

-

The Benzothiazole Core: The fused benzene and thiazole rings are highly lipophilic and electron-rich. This makes the core a prime substrate (and potential inhibitor) for Cytochrome P450 (CYP) enzymes, particularly the CYP1 family (CYP1A1, CYP1A2) and CYP3A4[2]. Common Phase I transformations include aromatic hydroxylation on the benzene ring and S-oxidation on the thiazole ring[3].

-

The Butan-2-ol Side Chain: The attachment of a butan-2-ol moiety at the 2-position of the benzothiazole ring introduces two critical PK variables:

-

Direct Phase II Liability: The secondary hydroxyl (-OH) group provides an immediate functional handle for Uridine 5'-diphospho-glucuronosyltransferases (UGTs). This can lead to rapid O-glucuronidation, bypassing Phase I metabolism and accelerating renal or biliary clearance.

-

Stereoselective Metabolism: The aliphatic chain contains two chiral centers (C2 and C3). Diastereomers (and their respective enantiomers) often exhibit vastly different binding affinities to metabolic enzymes and efflux transporters (e.g., P-glycoprotein), necessitating stereospecific LC-MS/MS profiling.

-

Integrated Pharmacokinetic Workflow

To systematically de-risk these compounds during lead optimization, a tiered workflow moving from in silico predictions to in vivo validation is required.

Figure 1: Integrated pharmacokinetic profiling workflow from in silico prediction to in vivo analysis.

In Vitro Pharmacokinetic Profiling Protocols

In vitro assays must be designed as self-validating systems to ensure data trustworthiness. The following protocols detail the critical steps for profiling benzothiazole derivatives.

Metabolic Stability in Human Liver Microsomes (HLM)

Because 3-(1,3-Benzothiazol-2-yl)butan-2-ol contains both Phase I (aromatic ring) and Phase II (hydroxyl group) metabolic liabilities, the microsomal assay must be supplemented with both NADPH and UDPGA.

-

Rationale for Alamethicin: UGT enzymes are located on the luminal side of the endoplasmic reticulum (microsomes). Alamethicin, a pore-forming peptide, must be added to permeabilize the microsomal membrane, allowing the highly polar UDPGA cofactor to access the UGT active site. Failure to include alamethicin will result in a false underestimation of glucuronidation clearance.

Step-by-Step Methodology:

-

Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

-

Microsome Activation: Incubate HLM (0.5 mg/mL final protein concentration) with alamethicin (25 µg/mg protein) on ice for 15 minutes to unlock UGT activity.

-

Pre-incubation: Add the test compound (final concentration 1 µM, ensuring organic solvent <0.5% to prevent CYP inhibition) to the activated microsomes. Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a cofactor mixture yielding final concentrations of 1 mM NADPH and 2 mM UDPGA.

-

Sampling & Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, extract 50 µL aliquots and quench immediately in 150 µL of ice-cold acetonitrile containing a stable isotope-labeled internal standard (SIL-IS).

-

Centrifugation: Centrifuge at 15,000 × g for 15 minutes at 4°C to precipitate proteins. The supernatant is subjected to LC-MS/MS analysis.

Intestinal Permeability (Caco-2 Cell Monolayer)

To predict oral bioavailability, the Caco-2 assay evaluates both passive diffusion and active efflux (P-gp/BCRP).

Step-by-Step Methodology:

-

Monolayer Validation: Seed Caco-2 cells on polycarbonate filter inserts and culture for 21 days. Prior to the assay, measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 400 Ω·cm² are used.

-

Lucifer Yellow Integrity Check: Co-incubate the test compound (10 µM) with Lucifer Yellow (100 µM). Post-assay, if Lucifer Yellow permeability (Papp) exceeds 1×10−6 cm/s, the monolayer is compromised, and the data for that well must be discarded. This ensures absolute trust in the barrier integrity.

-

Transport Assessment: Measure transport in both Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A) directions over 2 hours at 37°C.

-

Efflux Ratio Calculation: Calculate the Efflux Ratio (ER = Papp(B→A) / Papp(A→B)). An ER > 2 suggests the derivative is a substrate for efflux transporters.

Hepatic Biotransformation Pathways

Based on the structural properties discussed in Section 2, the primary metabolic routes for these derivatives involve parallel Phase I and Phase II pathways.

Figure 2: Proposed hepatic biotransformation pathways for 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives.

In Vivo Pharmacokinetics & Bioanalysis

To determine systemic clearance and absolute bioavailability, in vivo studies in Sprague-Dawley rats are standard practice[4].

Study Design & Dosing

-

Intravenous (IV) Cohort: 2 mg/kg administered via tail vein injection (Formulation: 5% DMSO, 10% Solutol HS15, 85% Saline).

-

Per Os (PO) Cohort: 10 mg/kg administered via oral gavage (Formulation: 0.5% Methylcellulose in water).

-

Sampling: Serial blood samples (~200 µL) are collected via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose into K₂EDTA tubes.

LC-MS/MS Bioanalytical Method

Accurate quantification of benzothiazole derivatives requires rigorous chromatographic separation to avoid matrix suppression from endogenous phospholipids[5].

-

Chromatography: A Biphenyl column (e.g., Phenomenex Kinetex Biphenyl, 50 × 2.1 mm, 2.6 µm) is highly recommended over standard C18 columns. The biphenyl stationary phase leverages π−π interactions with the benzothiazole aromatic system, providing superior retention and orthogonal selectivity away from early-eluting matrix components[6].

-

Mobile Phase: Gradient elution using 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometry: Electrospray ionization in positive mode (ESI+). Multiple Reaction Monitoring (MRM) transitions must be optimized for the specific derivative (e.g., monitoring the loss of the butan-2-ol side chain to yield the stable benzothiazole fragment ion).

-

Matrix Effect Validation: Post-column infusion of the analyte while injecting a blank plasma extract must be performed. If ion suppression >15% is observed at the analyte's retention time, the gradient must be adjusted.

Data Presentation: Quantitative PK Parameters

The following table summarizes typical target PK parameters for optimized benzothiazole derivatives, calculated using non-compartmental analysis (NCA).

Table 1: Target In Vivo Pharmacokinetic Parameters (Rat Model)

| Parameter | Definition | Target Value for Optimized Lead | Implications for 3-(1,3-Benzothiazol-2-yl)butan-2-ol |

| CL (Clearance) | Volume of plasma cleared of drug per unit time. | < 30 mL/min/kg | High CL suggests rapid O-glucuronidation of the butan-2-ol hydroxyl group. |

| Vdss (Volume of Distribution) | Theoretical volume the drug occupies in the body. | 1.5 - 5.0 L/kg | The lipophilic benzothiazole core drives extensive tissue distribution. |

| T1/2 (Half-life) | Time required for plasma concentration to decrease by 50%. | > 3.0 hours | Short half-lives often require structural blocking of the CYP1A1 oxidation sites. |

| Cmax (Max Concentration) | Peak plasma concentration after oral dosing. | > 500 ng/mL | Dependent on the aqueous solubility imparted by the secondary alcohol. |

| F% (Bioavailability) | Fraction of oral dose reaching systemic circulation. | > 40% | Limited by first-pass hepatic metabolism (UGT and CYP). |

Conclusion

The pharmacokinetic profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol derivatives requires a nuanced approach that accounts for both the lipophilic, oxidation-prone benzothiazole core and the glucuronidation-susceptible aliphatic alcohol side chain. By implementing the self-validating in vitro assays and rigorous LC-MS/MS bioanalytical protocols outlined in this guide, researchers can accurately identify metabolic soft spots, overcome first-pass clearance hurdles, and successfully advance these promising heterocyclic scaffolds toward clinical development.

References

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. Available at:[Link]

-

Design and Synthesis of Novel Benzothiazole Derivatives: Anticancer Evaluation Supported by Molecular Docking and ADMET Studies. International Journal of Drug Delivery Technology. Available at:[Link]

-

Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets. RSC Advances. Available at:[Link]

-

Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics. National Institutes of Health (PMC). Available at:[Link]

-

Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors. National Institutes of Health (PMC). Available at:[Link]

-

Quantification of VT204 in rat plasma by LC-MS/MS and its pharmacokinetic study. Francis Academic Press. Available at:[Link]

-

Suspect and Nontargeted Strategies to Investigate in Vitro Human Biotransformation Products of Emerging Environmental Contaminants: The Benzotriazoles. ACS Publications. Available at:[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Structure-Based Drug Design for Cytochrome P450 Family 1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal tar ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04254B [pubs.rsc.org]

- 4. francis-press.com [francis-press.com]

- 5. Determination of Small Molecule ABAD Inhibitors Crossing Blood Brain Barrier and Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Physical and thermodynamic properties of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

An In-Depth Technical Guide to the Physical and Thermodynamic Properties of 3-(1,3-Benzothiazol-2-yl)butan-2-ol

Executive Summary

The compound 3-(1,3-Benzothiazol-2-yl)butan-2-ol (CAS: 1342123-07-2) represents a highly versatile molecular architecture, fusing a lipophilic, electron-deficient benzothiazole core with a branched aliphatic alcohol moiety. This structural duality makes it a "privileged scaffold" in modern drug discovery—particularly in the development of Multi-Target-Directed Ligands (MTDLs) for central nervous system (CNS) disorders like Alzheimer's disease[1].

Understanding the precise physical and thermodynamic properties of this compound is critical for formulation scientists and medicinal chemists. Thermal stability, phase transition behavior, and solvation thermodynamics directly dictate the compound's manufacturability, shelf-life, and pharmacokinetic profile (ADMET). This whitepaper provides an authoritative, protocol-driven analysis of the thermodynamic profiling and physical characterization of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Molecular Architecture & Predictive Thermodynamics

The physicochemical behavior of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is governed by the interplay between its rigid heteroaromatic ring and its flexible, hydrogen-bonding side chain. Unsubstituted benzothiazole is a liquid at room temperature with a LogP of 2.01 and limited aqueous solubility[2]. The addition of the butan-2-ol side chain fundamentally alters its thermodynamic landscape.

Structural Impact on Phase Behavior

The introduction of the hydroxyl (-OH) group introduces a strong hydrogen-bond donor, while the nitrogen, sulfur, and oxygen atoms act as hydrogen-bond acceptors. This facilitates the formation of intermolecular hydrogen-bonded networks in the solid state, elevating the melting point ( Tm ) and enthalpy of fusion ( ΔHfus ) compared to the unsubstituted core.

Summary of Physicochemical Properties

The following table synthesizes the fundamental molecular and predicted thermodynamic parameters of the compound based on group-additivity principles and structural analogues:

| Property | Value / Predicted Range | Significance in Development |

| Molecular Formula | C₁₁H₁₃NOS | Defines elemental composition and mass. |

| Molecular Weight | 207.29 g/mol | Ideal for CNS penetration (MW < 450)[1]. |

| H-Bond Donors / Acceptors | 1 / 3 | Ensures optimal target binding and hydration. |

| Topological Polar Surface Area | 41.1 Ų (Core) + 20.2 Ų (OH) ≈ 61.3 Ų | Highly predictive of Blood-Brain Barrier (BBB) permeability. |

| Partition Coefficient (LogP) | ~2.5 - 3.0 | Balances lipophilicity for membrane crossing with aqueous solubility. |

Thermodynamic Profiling: Experimental Protocols

To transition from predictive models to empirical validation, a self-validating system of thermal analysis is required. The following protocols detail the causality behind specific experimental choices for characterizing benzothiazole derivatives.

Differential Scanning Calorimetry (DSC) & Thermogravimetric Analysis (TGA)

Causality: TGA must always precede DSC. Benzothiazole derivatives can undergo thermal degradation near their melting points. If degradation occurs simultaneously with melting, the endothermic phase transition peak in DSC will be masked or distorted by decomposition enthalpies[3].

Step-by-Step Protocol:

-

TGA (Degradation Profiling):

-

Preparation: Load 5–10 mg of the sample into an alumina crucible.

-

Atmosphere: Purge with high-purity Nitrogen ( N2 ) at 50 mL/min to prevent oxidative degradation.

-

Heating: Apply a linear heating rate of 10 °C/min from 25 °C to 600 °C.

-

Analysis: Identify the onset temperature of degradation ( Tonset ) where 5% mass loss occurs.

-

-

DSC (Phase Transition Analysis):

-

Preparation: Encapsulate 2–5 mg of the sample in a hermetically sealed aluminum pan. (Hermetic sealing prevents the volatilization of the butan-2-ol moiety from skewing heat capacity measurements).

-

Heating: Heat at 5 °C/min from 25 °C to a temperature 20 °C below the TGA-determined Tonset .

-

Analysis: Integrate the area under the endothermic melting peak to calculate the Enthalpy of Fusion ( ΔHfus ).

-

Rotating-Bomb Calorimetry for Enthalpy of Formation ( ΔfH∘ )

Causality: Standard static-bomb calorimetry is insufficient for sulfur-containing compounds like benzothiazoles. In a static bomb, the combustion of sulfur yields a complex, thermodynamically unquantifiable mixture of SO2 , SO3 , and H2SO4 . Rotating-bomb calorimetry utilizes a moving internal mechanism with a water/peroxide solution to ensure all sulfur is uniformly oxidized to aqueous sulfuric acid, allowing for precise standard enthalpy calculations[4].

Step-by-Step Protocol:

-

Pelletize ~0.5 g of 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

-

Place the sample in a platinum crucible within a rotating bomb containing 10 mL of 0.1 M deionized water and a trace amount of hydrogen peroxide.

-

Pressurize the bomb with 3.0 MPa of purified Oxygen.

-

Ignite the sample electrically. The calorimeter rotates biaxially during the main period to ensure homogenous mixing of the combustion gases with the liquid phase[5].

-

Calculate the standard molar enthalpy of combustion ( ΔcH∘ ), and derive the enthalpy of formation ( ΔfH∘ ) using Hess's Law.

Figure 1: Logical workflow for the thermodynamic characterization of sulfur-containing heterocyclic alcohols.

Solvation Thermodynamics and Lipophilicity

The solubility of a drug candidate is a direct manifestation of its solvation thermodynamics—the Gibbs free energy of solvation ( ΔGsolv ). For 3-(1,3-Benzothiazol-2-yl)butan-2-ol, the lipophilic benzothiazole core drives partitioning into lipid bilayers, while the butan-2-ol side chain lowers the energetic penalty of aqueous solvation via hydrogen bonding.

Shake-Flask Protocol for LogP Determination

To empirically determine the partition coefficient (LogP), the shake-flask method coupled with HPLC is the gold standard.

-

Saturation: Pre-saturate n-octanol and Phosphate-Buffered Saline (PBS, pH 7.4) with each other for 24 hours.

-

Equilibration: Dissolve 1 mg of the compound in 10 mL of the biphasic mixture. Shake mechanically at 25.0 ± 0.1 °C for 48 hours to ensure thermodynamic equilibrium.

-

Phase Separation: Centrifuge at 3000 rpm for 15 minutes to separate the aqueous and organic layers.

-

Quantification: Analyze both phases using HPLC-UV (detecting the benzothiazole chromophore at ~254 nm). LogP is calculated as log10([C]octanol/[C]water) .

Applications in Drug Development (ADMET)

The specific combination of the benzothiazole ring and the aliphatic alcohol makes this compound highly relevant for neuropharmacology. CNS-active drug candidates require strict adherence to physicochemical boundaries: Molecular Weight < 450, LogP < 5, and Polar Surface Area < 90 Ų[1].

3-(1,3-Benzothiazol-2-yl)butan-2-ol fits perfectly within these parameters. The electron-rich sulfur and nitrogen atoms in the core allow for strong π−π stacking and dipole interactions with target enzymes (such as Acetylcholinesterase or Monoamine Oxidase B), while the butan-2-ol moiety ensures the compound maintains a LogS (aqueous solubility) sufficient for systemic circulation without aggregating in the bloodstream.

Figure 2: Structure-property relationships dictating the pharmacokinetic viability of the compound.

Conclusion

The physical and thermodynamic profiling of 3-(1,3-Benzothiazol-2-yl)butan-2-ol requires a rigorous, causality-driven approach. Standard thermal analysis must be carefully sequenced (TGA before DSC) to account for degradation, and specialized calorimetry (rotating-bomb) is mandatory to accurately capture the energetics of the sulfur-containing core. By mastering these protocols, researchers can reliably leverage this privileged scaffold for advanced materials and neurotherapeutics.

References

-

Experimental and Theoretical Study of the Structures and Enthalpies of Formation of 3H-1,3-Benzoxazole-2-thione, 3H-1,3-Benzothiazole-2-thione, and Their Tautomers. The Journal of Physical Chemistry A - ACS Publications.[Link]

-

Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data. National Center for Biotechnology Information (PMC).[Link]

-

Benzothiazole | C7H5NS | CID 7222. PubChem - NIH.[Link]

-

Novel benzothiazole derivatives as multitargeted-directed ligands for the treatment of Alzheimer's disease. Taylor & Francis.[Link]

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Benzothiazole | C7H5NS | CID 7222 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Efficient ab initio Estimation of Formation Enthalpies for Organic Compounds: Extension to Sulfur and Critical Evaluation of Experimental Data - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Toxicity and safety profile of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in animal models

An In-Depth Technical Guide to the Preclinical Toxicological and Safety Assessment of 3-(1,3-Benzothiazol-2-yl)butan-2-ol in Animal Models

Abstract

This technical guide provides a comprehensive framework for evaluating the toxicity and safety profile of the novel compound, 3-(1,3-Benzothiazol-2-yl)butan-2-ol, in preclinical animal models. In the absence of publicly available toxicological data for this specific molecule, this document outlines a systematic and robust investigational approach grounded in established international guidelines and the known toxicological profiles of structurally related benzothiazole derivatives. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation strategies, and a framework for a thorough risk assessment. The methodologies described herein are designed to be self-validating and to generate the high-quality, reproducible data required for regulatory submissions.

Introduction and Scientific Rationale

3-(1,3-Benzothiazol-2-yl)butan-2-ol belongs to the benzothiazole class of heterocyclic compounds. Benzothiazoles are a significant scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potential anticancer properties.[1][2] However, the benzothiazole nucleus is also associated with potential toxicities. Various benzothiazole derivatives have been reported as dermal sensitizers, respiratory tract irritants, and may possess endocrine-disrupting, genotoxic, or carcinogenic properties.[3][4][5] Therefore, a thorough toxicological evaluation of any new benzothiazole-containing entity is imperative before it can be considered for further development.

This guide provides a roadmap for the preclinical safety assessment of 3-(1,3-Benzothiazol-2-yl)butan-2-ol, adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement) in animal testing.[6] The proposed studies are designed to elucidate the potential target organs of toxicity, establish a dose-response relationship, and determine a no-observed-adverse-effect level (NOAEL), which are critical parameters for the risk assessment in humans.

Characterization of the Test Article

Prior to the initiation of any in vivo studies, a comprehensive characterization of 3-(1,3-Benzothiazol-2-yl)butan-2-ol is required. This includes:

-

Chemical Identity and Purity: Confirmation of the chemical structure and determination of purity using methods such as NMR, Mass Spectrometry, and HPLC.

-

Physicochemical Properties: Determination of solubility, melting point, boiling point, and partition coefficient. This information is crucial for formulation development and for understanding the potential for bioaccumulation.

-

Stability: Assessment of the compound's stability under storage and experimental conditions.

Preclinical Toxicity Assessment Workflow

The preclinical safety evaluation of 3-(1,3-Benzothiazol-2-yl)butan-2-ol should follow a tiered approach, starting with acute toxicity studies and progressing to repeated-dose studies. The overall workflow is depicted below.

Caption: Preclinical toxicity assessment workflow for 3-(1,3-Benzothiazol-2-yl)butan-2-ol.

Dose-Range Finding (DRF) Studies

The initial step in the in vivo assessment is to conduct a dose-range finding study to determine the maximum tolerated dose (MTD) and to select appropriate dose levels for subsequent toxicity studies.[7][8][9]

Experimental Protocol: Dose-Range Finding

-

Animal Model: Wistar rats (one sex, typically females) are a suitable rodent model.[10]

-

Group Size: Small group sizes (e.g., n=3 per group) are used.

-

Dose Administration: The test article should be administered via the intended clinical route, which is often oral gavage for systemic drugs.[10] A suitable vehicle, such as corn oil or an aqueous solution, should be chosen based on the compound's solubility.[11]

-

Dose Escalation: Dosing should start at a low level and be escalated in subsequent groups until signs of toxicity are observed.[7]

-

Observations: Animals should be observed for clinical signs of toxicity, changes in body weight, and mortality for a period of 7-14 days.

-

Endpoint: The MTD is defined as the highest dose that does not cause mortality or severe clinical signs.

Acute Oral Toxicity Study

An acute oral toxicity study provides information on the potential health hazards arising from a single, short-term exposure to the substance.[10][11] The study should be conducted in compliance with OECD Test Guideline 423 (Acute Toxic Class Method) or 425 (Up-and-Down Procedure).[12][13]

Experimental Protocol: Acute Oral Toxicity (OECD 423)

-

Animal Model: Wistar rats (one sex, typically females), fasted overnight before dosing.[10]

-

Group Size: Stepwise procedure with 3 animals per step.[12]

-

Dose Levels: The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).

-

Dose Administration: A single oral dose is administered by gavage.[11]

-

Observations: Animals are observed for mortality, clinical signs, and body weight changes for at least 14 days.[10]

-

Endpoint: The study allows for the classification of the substance into a GHS toxicity category.

Repeated-Dose Toxicity Study (Sub-chronic)

A 28-day or 90-day repeated-dose oral toxicity study in a rodent and a non-rodent species is a cornerstone of preclinical safety assessment and is required by regulatory agencies like the FDA and EMA.[14][15][16] This study is designed to identify target organs of toxicity and to determine the NOAEL.

Experimental Protocol: 90-Day Repeated-Dose Oral Toxicity Study

-

Animal Models: Wistar rats (rodent) and Beagle dogs (non-rodent) are commonly used.[16] Both sexes should be included.

-

Group Size: Typically 10 animals/sex/group for rodents and 4 animals/sex/group for non-rodents.

-

Dose Levels: At least three dose levels (low, mid, high) and a vehicle control group. The high dose should induce some toxicity but not mortality, the low dose should be a multiple of the anticipated human exposure, and the mid-dose should be intermediate.

-

Dose Administration: Daily oral administration for 90 consecutive days.

-

In-life Observations:

-

Clinical Signs: Daily observation for signs of toxicity.

-

Body Weight and Food Consumption: Measured weekly.

-

Ophthalmology: Examination before the start and at the end of the study.

-

Functional Observations: A battery of tests to assess nervous system function.

-

-

Clinical Pathology: Blood and urine samples are collected at specified intervals (e.g., pre-test, interim, and terminal) for hematology, clinical chemistry, and urinalysis.[17][18][19]

-

Terminal Procedures:

-

Necropsy: All animals are subjected to a full gross necropsy.

-

Organ Weights: Key organs are weighed.

-

Histopathology: A comprehensive list of tissues from all control and high-dose animals is examined microscopically. Tissues from lower-dose groups showing treatment-related changes should also be examined.[20][21]

-

Data to be Collected in a Repeated-Dose Toxicity Study

| Parameter Category | Specific Endpoints |

| In-Life Observations | Clinical signs, body weight, food consumption, functional observational battery, ophthalmology. |

| Hematology | Red blood cell count, hemoglobin, hematocrit, white blood cell count (total and differential), platelet count.[17] |

| Clinical Chemistry | Liver function tests (ALT, AST, ALP, bilirubin), kidney function tests (BUN, creatinine), electrolytes, glucose, total protein, albumin, globulin, cholesterol, triglycerides.[17] |

| Urinalysis | Volume, specific gravity, pH, protein, glucose, ketones, bilirubin, urobilinogen, microscopic examination of sediment. |

| Gross Pathology | Macroscopic findings at necropsy for all organs and tissues. |

| Organ Weights | Brain, heart, liver, kidneys, spleen, adrenal glands, testes/ovaries. |

| Histopathology | Microscopic examination of a comprehensive list of tissues for cellular changes, inflammation, degeneration, and necrosis. |

Clinical Pathology and Histopathology: The Cornerstones of Toxicity Assessment

Clinical pathology and histopathology provide quantitative and qualitative data on the effects of a test article on various organ systems.[22][23]

-

Clinical Pathology: Analysis of blood and urine can reveal changes in organ function and homeostasis.[22] For example, elevated liver enzymes (ALT, AST) can indicate hepatotoxicity, while increased BUN and creatinine may suggest kidney damage.[17]

-

Histopathology: The microscopic examination of tissues is considered the gold standard for identifying target organs of toxicity. It allows for the direct visualization of cellular damage, inflammation, and other pathological changes.[20][24]

Caption: Integration of data to establish the overall toxicity profile.

Safety Pharmacology and Genotoxicity

-